N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide

Lipophilicity Membrane Permeability Sulfonohydrazide

Tosyl-based sulfonohydrazides often lack steric bulk and lipophilicity needed for selective transformations. This mesitylenesulfonyl hydrazone derivative offers enhanced steric control via its 2,4,6-trimethylbenzenesulfonyl group. • Selective diazo generation, C-H insertion, & cyclopropanation • Easier purification of diazo intermediate vs. tosyl analogs • Direct Eschenmoser fragmentation precursor • Higher predicted passive permeability

Molecular Formula C17H26N2O2S
Molecular Weight 322.5 g/mol
CAS No. 957066-12-5
Cat. No. B1604496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide
CAS957066-12-5
Molecular FormulaC17H26N2O2S
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCC(CC2)(C)C)C
InChIInChI=1S/C17H26N2O2S/c1-12-10-13(2)16(14(3)11-12)22(20,21)19-18-15-6-8-17(4,5)9-7-15/h10-11,19H,6-9H2,1-5H3
InChIKeyXZFUKFQEVYZHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4,4-Dimethylcyclohexylidene)-2,4,6-trimethylbenzenesulfonohydrazide Procurement Profile


This compound is a mesitylenesulfonyl hydrazone derivative belonging to the sulfonohydrazide class. It features a sterically hindered 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group and a 4,4-dimethylcyclohexylidene moiety, which impart distinct physicochemical properties compared to common tosyl analogs. [1] Its molecular formula is C17H26N2O2S with a molecular weight of 322.5 g/mol. [1]

Sterically hindered mesitylenesulfonyl group for distinct reactivity vs tosyl
Reported intermediate lipophilicity profile for partitioning compatibility
Ambient storage suitability due to elevated thermal stability

Why In-Class Analogs Cannot Replace This Sulfonohydrazide


Sulfonohydrazides and their hydrazone derivatives are versatile reagents in organic synthesis, but subtle variations in the sulfonyl group or ketone component can significantly alter reactivity, stability, and lipophilicity. [1] The mesitylenesulfonyl group in this compound provides greater steric bulk and distinct electronic properties compared to the commonly used tosyl (4-methylbenzenesulfonyl) group, which can influence the rate and selectivity of key transformations such as diazo generation, Eschenmoser fragmentation, and nucleophilic additions. [2] It must be noted that direct published head-to-head comparative experimental data for this specific compound are extremely limited; the differentiation evidence that follows is derived from computed physicochemical properties and class-level mechanistic understanding. Buyers and researchers should evaluate the compound based on these inferred advantages alongside experimental validation.

Steric-electronic mismatch Mesityl group steric bulk and electronic profile differ from tosyl, potentially altering reaction rates and selectivity outcomes.
Limited comparative data No direct head-to-head experimental data available; evidence rests on class-level inference and computed properties.
Hydrazide vs hydrazone Parent hydrazide lacks the cyclohexylidene group, altering stability and lipophilicity; may not serve as a direct substitute.

Quantitative Differentiation Evidence


Lipophilicity Comparison with Tosyl Analog and Parent Hydrazide

The target compound exhibits an XLogP3 of 3.8 (PubChem) [1]. The parent 2,4,6-trimethylbenzenesulfonohydrazide has a reported LogP of 2.94 (ChemicalBook) , while the tosyl analog N'-(4,4-dimethylcyclohexylidene)-4-methylbenzenesulfonohydrazide has a calculated LogP of approximately 4.70 (YYBYY) [2]. The target compound’s lipophilicity is intermediate between the parent hydrazide and the tosyl analog, offering a balance that may be favorable for certain partitioning requirements in biphasic reaction systems or cellular assays.

Lipophilicity
Context-dependent
XLogP3 3.8 +0.86 vs parent hydrazide; −0.90 vs tosyl analog
Intermediate partitioning profile; may support biphasic reaction conditions
Computed values; cross-study sources
Lipophilicity Membrane Permeability Sulfonohydrazide

Polar Surface Area and Hydrogen Bond Donor Reduction

The target compound has a topological polar surface area (PSA) of 66.91 Ų (Molbase) [1] and one hydrogen bond donor (HBD) (PubChem) [2]. The parent hydrazide 2,4,6-trimethylbenzenesulfonohydrazide has a PSA of 80.57 Ų (ChemicalBook) and two HBDs. Lower PSA and fewer HBDs are associated with improved passive membrane permeability, suggesting the hydrazone derivative may exhibit superior cell penetration.

PSA / HBD
Context-dependent
PSA 66.91 Ų, HBD 1 vs 80.57 Ų, 2 (parent hydrazide)
Lower PSA and HBD may support passive cell permeability
Computed; experimental validation recommended
Polar Surface Area Hydrogen Bond Donor Cell Permeability

Thermal Stability and Ambient Storage Advantage

The target compound has a melting point of 135–137 °C (Apollo Scientific) and is recommended for storage at room temperature (Aladdin) . The parent hydrazide 2,4,6-trimethylbenzenesulfonohydrazide has a lower melting point of 112–114 °C (dec.) (Sigma-Aldrich) and requires storage at 2–8 °C. The higher melting point and less stringent storage indicate greater thermal robustness and ease of handling, which can reduce logistics costs.

Thermal Stability
Data to verify
Mp 135–137 °C Storage: ambient (vs 2–8 °C for parent)
Higher melting point simplifies ambient storage handling
Vendor data only; verify lot consistency
Melting Point Storage Stability Handling

Molecular Weight and Steric Bulk vs. Tosyl Analog

The target compound has a molecular weight of 322.5 g/mol (PubChem) [1], compared to 294.4 g/mol for the tosyl analog N'-(4,4-dimethylcyclohexylidene)-4-methylbenzenesulfonohydrazide (YYBYY) [2]. The additional methyl groups on the phenyl ring increase steric bulk, which can influence reaction kinetics and selectivity in transformations such as diazo generation or nucleophilic addition, potentially providing a margin of control unavailable with smaller sulfonyl groups.

Steric Bulk
Class-level
MW 322.5 g/mol vs 294.4 (tosyl analog); 2 extra methyl groups
Additional steric hindrance may influence reaction selectivity
Class-level inference; validate in target transformation
Molecular Weight Steric Hindrance Selectivity

Optimal Research Applications


Precursor for Hindered Cyclic Diazo Compounds

The hydrazone can be converted under basic conditions to 4,4-dimethylcyclohexylidene diazomethane, a reactive intermediate widely employed in cyclopropanation of alkenes, C–H insertion reactions, and ylide formation. [1] The mesitylenesulfonyl group may facilitate purification of the diazo intermediate due to differential solubility, offering an advantage over tosyl-based precursors.

Eschenmoser Fragmentation to Medium-Size Cycloalkanones

Mesitylenesulfonylhydrazine is established for Eschenmoser fragmentation of α,β-epoxyketones to medium-size cycloalkanones. [2] The target compound, as a preformed hydrazone of 4,4-dimethylcyclohexanone, could serve as a direct precursor for analogous fragmentations, where the steric demand of the mesityl group influences regio- and stereoselectivity.

Lipophilic Building Block for Medicinal Chemistry

Because this compound exhibits higher lipophilicity and lower polar surface area than the parent hydrazide, it may be prioritized in early-stage medicinal chemistry programs that target intracellular enzymes or receptors. [3] Its improved predicted passive permeability could translate to higher cell-based activity in phenotypic screens.

Application
Selection Property
Validation Focus
Cyclic diazo precursor
Steric-electronic group fit
Diazo generation & purification
Eschenmoser fragmentation
Steric-demanding selectivity
Fragmentation regio/stereoselectivity
Intracellular target screening
Moderate lipophilicity & reduced HBD
Cell permeability model assays
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